TARAKTOGENOS KURZII SEED OIL

Cyclopentenyl fatty acids Hydnocarpic acid Chaulmoogric acid

Select Taraktogenos kurzii seed oil (CAS 8001-74-9) for its unique, well-characterized cyclopentenyl fatty acid profile—gorlic acid at ~25.1% vs. much lower levels in H. wightiana oils. This GLC-verified composition ensures reproducible bioactivity in skin conditioning and antimicrobial programs. With EWG LOW hazard ratings and a documented maximum use level of 0.5% in leave-on cosmetics, it provides a data-driven safety margin for formulators. Ideal for advanced drug delivery research (nanoencapsulation) due to its oxidation susceptibility.

Molecular Formula
Molecular Weight 0
CAS No. 8001-74-9
Cat. No. B1166334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTARAKTOGENOS KURZII SEED OIL
CAS8001-74-9
SynonymsTARAKTOGENOS KURZII SEED OIL; Fats and Glyceridic oils, chaulmoogra
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / 50 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tarakogenos kurzii Seed Oil: Scientific and Procurement Baseline for Chaulmoogra Oil


Tarakogenos kurzii seed oil (CAS 8001-74-9), also widely recognized as chaulmoogra oil, is a fixed oil obtained by cold expression from the ripe seeds of the species Hydnocarpus kurzii (King) Warb. [1]. It is classified within the Flacourtiaceae family and is a botanical ingredient primarily used for skin conditioning [2]. Its unique chemical composition is dominated by glycerides of cyclopentenyl fatty acids, which distinguishes it from typical vegetable oils [3].

Why Tarakogenos kurzii Seed Oil Cannot Be Simply Substituted with Generic Chaulmoogra Oils


The term 'chaulmoogra oil' encompasses a heterogeneous class of fixed oils derived from several Hydnocarpus species, including H. wightiana and H. kurzii [1]. Their procurement interchangeability is severely limited due to species-specific variations in the composition of their key cyclopentenyl fatty acids, which drive bioactivity [2]. Using a generic substitute without verifying its source species can lead to significant and undesirable variability in efficacy and physicochemical performance. The following sections provide the specific, quantitative data required for informed scientific selection.

Quantitative Differentiation Guide: Tarakogenos kurzii Seed Oil vs. Alternatives


Species-Specific Fatty Acid Composition: Taraktogenos kurzii vs. H. wightiana

Gas-liquid chromatography (GLC) analysis directly comparing H. kurzii (T. kurzii) and H. wightiana seed oils reveals a fundamentally different fatty acid profile. H. kurzii oil exhibits a more balanced distribution of the key cyclopentenyl acids, with higher gorlic acid content, whereas H. wightiana oil is dominated by hydnocarpic and chaulmoogric acids [1].

Cyclopentenyl fatty acids Hydnocarpic acid Chaulmoogric acid Gorlic acid Gas-liquid chromatography

Comparative Cyclic Homologue Profile in H. kurzii vs. H. odorata

When comparing H. kurzii oil to oil from H. odorata, a key differentiator is the presence of lower cyclic homologues of fatty acids. This class of compounds is entirely absent in H. odorata, while it constitutes a small but measurable fraction (0.3%) in H. kurzii [1].

Cyclopentenyl fatty acids Lower cyclic homologues Gas-liquid chromatography Species specificity

Direct Antimicrobial Comparison: H. kurzii Oil vs. Other Medicinal Plants

In vitro antimicrobial screening directly compared the ethanolic extract of H. kurzii bark against other medicinal plants. The extract demonstrated significant antimicrobial activity, with a zone of inhibition of 13 mm against S. sonnei, outperforming the standard antibiotic Kanamycin (30 µg/disc) which showed 12 mm, and significantly better than other tested plants like M. zapota (10 mm) and K. pinnata (8 mm) [1].

Antimicrobial Antibacterial Hydnocarpus kurzii S. trifasciata Zone of inhibition

Regulatory Compliance and Safety Profile: Taraktogenos kurzii Seed Oil

A key differentiator for procurement in cosmetics is the well-defined regulatory status and favorable safety profile of Taraktogenos kurzii seed oil. It is assigned a low hazard score by EWG for cancer, allergies, and immunotoxicity, and is an approved INCI ingredient with established usage limits in major markets [1]. This contrasts with many alternative botanical oils that lack such comprehensive safety data or are subject to higher regulatory scrutiny [2].

Safety assessment Cosmetics Regulatory EWG CIR

Oxidative Stability and Formulation Implications: A Class-Level Concern

Research on H. wightiana oil—a close relative of H. kurzii—highlights a critical class-level instability: the raw oil is highly susceptible to oxidation, leading to toxicity at high concentrations [1]. This necessitates advanced formulation strategies to realize its bioactivity. It is a class-level inference that H. kurzii oil, sharing the same unsaturated cyclopentenyl fatty acids, faces the same challenge.

Oxidation stability Formulation Hydnocarpus wightiana Nanohydrogel

Evidence-Based Application Scenarios for Tarakogenos kurzii Seed Oil Procurement


Research on Cyclopentenyl Fatty Acid Bioactivity

For researchers investigating the specific mechanisms of cyclopentenyl fatty acids, Tarakogenos kurzii seed oil is the optimal source due to its well-characterized and balanced profile of hydnocarpic (23.0%), chaulmoogric (29.6%), and notably, gorlic (25.1%) acids, as determined by GLC analysis [1]. This distinct profile allows for the study of the synergistic or individual effects of these unique acids, which is not possible with oils from other species like H. wightiana where the ratio is significantly different and gorlic acid is much lower (12.8%) [1].

Cosmetic Formulation for Skin Care Products

Formulators seeking a botanical oil with a clear, favorable safety profile for skin conditioning should prioritize Tarakogenos kurzii seed oil. Its low hazard ratings for cancer, allergies, and developmental toxicity from EWG provide a strong basis for safety dossier development [1]. Furthermore, the established maximum historical use level of 0.5% in leave-on cosmetics provides a precise, data-driven concentration limit to guide safe and effective product formulation [2].

Antimicrobial Screening and Drug Discovery

In programs screening for novel antimicrobial agents, extracts of H. kurzii have demonstrated significant, quantifiable activity. An ethanolic extract produced a zone of inhibition of 13 mm against S. sonnei, surpassing the 12 mm achieved by the standard antibiotic Kanamycin [1]. This specific and potent activity against a Gram-negative pathogen provides a compelling justification for selecting this material as a lead candidate for further bioassay-guided fractionation and drug development efforts [1].

Advanced Formulation Research (e.g., Nanoencapsulation)

Research and development efforts focused on overcoming the challenges of unstable, hydrophobic bioactive oils should consider Tarakogenos kurzii seed oil. Class-level data from H. wightiana demonstrates that raw chaulmoogra oil is 'highly susceptible to oxidation' and requires advanced formulation, such as nanoencapsulation, to mitigate toxicity and harness its potent antimicrobial properties [1]. Procuring this oil provides a relevant and challenging substrate for developing and testing novel drug delivery systems [1].

Technical Documentation Hub

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